Ethyl 6'-amino-5'-cyano-1-(2-methoxy-2-oxoethyl)-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate
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Overview
Description
Ethyl 6’-amino-5’-cyano-1-(2-methoxy-2-oxoethyl)-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound with a unique spiro structure. This compound features a combination of indole and pyran rings, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6’-amino-5’-cyano-1-(2-methoxy-2-oxoethyl)-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Spiro Compound Formation: The indole derivative is then reacted with a suitable pyran precursor under basic conditions to form the spiro compound.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyran rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the cyano and carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro compounds’ behavior in various chemical reactions.
Biology
In biological research, Ethyl 6’-amino-5’-cyano-1-(2-methoxy-2-oxoethyl)-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is investigated for its potential as a bioactive molecule. Its structural similarity to natural products makes it a candidate for drug development and biochemical studies.
Medicine
The compound’s potential medicinal properties are explored in pharmacology. It is evaluated for its activity against various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6’-amino-5’-cyano-1-(2-methoxy-2-oxoethyl)-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-3,4’-pyran] Derivatives: Compounds with similar spiro structures but different substituents.
Indole Derivatives: Compounds containing the indole ring but lacking the spiro configuration.
Pyran Derivatives: Compounds with the pyran ring but different attached groups.
Uniqueness
Ethyl 6’-amino-5’-cyano-1-(2-methoxy-2-oxoethyl)-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is unique due to its specific combination of functional groups and spiro structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C20H19N3O6 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
ethyl 6'-amino-5'-cyano-1-(2-methoxy-2-oxoethyl)-2'-methyl-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C20H19N3O6/c1-4-28-18(25)16-11(2)29-17(22)13(9-21)20(16)12-7-5-6-8-14(12)23(19(20)26)10-15(24)27-3/h5-8H,4,10,22H2,1-3H3 |
InChI Key |
HGFQSNOHMYIEKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)CC(=O)OC)C#N)N)C |
Origin of Product |
United States |
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